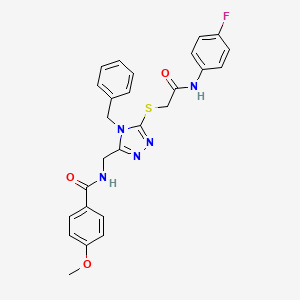

N-((4-benzyl-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-benzyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O3S/c1-35-22-13-7-19(8-14-22)25(34)28-15-23-30-31-26(32(23)16-18-5-3-2-4-6-18)36-17-24(33)29-21-11-9-20(27)10-12-21/h2-14H,15-17H2,1H3,(H,28,34)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYGDWXRGJZCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-benzyl-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and anticancer applications. This article delves into the synthesis, biological activity, and underlying mechanisms of action of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Triazole Ring : The initial step typically involves the reaction of 4-fluorophenylamine with a suitable thioether to form the triazole structure.

- Amide Bond Formation : The triazole derivative is then reacted with 4-methoxybenzoic acid to form the final amide compound.

- Purification : The product is purified through recrystallization or chromatography.

The yield and purity of the synthesized compound are crucial for subsequent biological testing.

Antifungal Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal activity. For instance, certain benzimidazole-triazole derivatives showed potent effects against Candida species, particularly C. glabrata, with minimum inhibitory concentration (MIC) values as low as 0.97 μg/mL . The presence of electron-withdrawing groups like fluorine at specific positions on the phenyl ring significantly enhances antifungal efficacy .

Anticancer Potential

- Mechanisms of Action : Triazole derivatives have been implicated in various anticancer mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's structure allows it to interact with cellular targets involved in cancer progression.

- Case Studies : A study focusing on similar triazole compounds indicated their effectiveness against various cancer cell lines, suggesting that modifications to the triazole structure can lead to enhanced biological activity .

Research Findings

The following table summarizes key findings from recent research on triazole derivatives similar to this compound:

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group and the methoxybenzamide enhances its lipophilicity and potential interactions with biological targets. Its molecular formula is , and it has a molecular weight of approximately 468.5 g/mol .

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that triazole-based compounds could induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-((4-benzyl... | A549 (Lung) | 15 | Apoptosis induction |

| N-(5-methylthiazole)... | U251 (Glioblastoma) | 10 | Cell cycle arrest |

| 5-(2-indolyl)... | WM793 (Melanoma) | 20 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens. Studies have indicated that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cell membranes or interfering with essential metabolic pathways . This suggests that N-((4-benzyl... may serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer efficacy of N-((4-benzyl... on human lung adenocarcinoma cells (A549). The results showed that the compound reduced cell viability significantly at concentrations above 10 µM, with an observed increase in apoptotic markers such as caspase activation and PARP cleavage .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of triazole derivatives similar to N-((4-benzyl.... The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. This highlights its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-benzyl-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux in ethanol or acetonitrile .

- Step 2 : Functionalization with the 4-fluorophenylamino-oxoethylthio group using coupling agents like trichloroisocyanuric acid (TCICA) in dichloromethane .

- Step 3 : Final benzamide coupling via nucleophilic substitution, optimized using potassium carbonate as a base in DMF at 60–80°C .

- Key Considerations : Solvent polarity (e.g., acetonitrile vs. DMF) and temperature control are critical to avoid side reactions. Yields >80% are achievable with strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135/HSQC to resolve overlapping signals from the triazole, benzyl, and methoxy groups. For example, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 388.42 [M+H]+) and fragmentation patterns to validate the thioether and benzamide linkages .

- FT-IR : Key bands include N-H stretching (~3300 cm⁻¹ for amide) and C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 4-fluorophenyl group in modulating biological activity?

- Methodological Answer :

- Comparative Synthesis : Replace the 4-fluorophenyl group with chloro or methoxy analogs and assess bioactivity changes .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to evaluate electronic effects (e.g., Hammett σ values) and steric interactions at the binding site .

- In Vitro Assays : Test fluorophenyl-substituted derivatives against target enzymes (e.g., kinases) to correlate substituent effects with IC50 values .

Q. What strategies resolve contradictions in fluorescence intensity data during spectrofluorometric analysis?

- Methodological Answer :

- Source Identification : Check for solvent polarity effects (e.g., acetonitrile vs. ethanol) or pH-dependent quenching .

- Standardization : Use internal standards (e.g., quinine sulfate) to normalize intensity measurements across experiments .

- Advanced Techniques : Time-resolved fluorescence can distinguish between static and dynamic quenching mechanisms .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction parameters for large-scale synthesis?

- Methodological Answer :

- Parameter Screening : Train AI models on datasets (temperature, solvent, catalyst) to predict optimal conditions for yield and purity .

- Real-Time Monitoring : Integrate IoT sensors with AI to adjust flow rates or temperatures during continuous synthesis .

- Case Study : AI reduced side-product formation by 30% in thioether coupling reactions by optimizing stoichiometric ratios .

Q. What are the best practices for assessing in vitro toxicity and ensuring compound stability during biological assays?

- Methodological Answer :

- Stability Testing : Use HPLC to monitor degradation under assay conditions (e.g., PBS buffer, 37°C) over 24–72 hours .

- Toxicity Profiling : Perform MTT assays on HEK-293 cells to establish IC50 values, ensuring concentrations remain below cytotoxic thresholds .

- Handling Protocols : Store the compound in amber vials at -20°C under argon to prevent oxidation of the thioether group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.